Methyl 2-amino-3-mercaptopropanoate hydrochloride

Stereochemistry Chiral resolution Pharmaceutical development

Researchers needing a cost-effective racemic cysteine building block for peptide synthesis or chiral resolution can use Methyl 2-amino-3-mercaptopropanoate hydrochloride. The HCl salt ensures aqueous solubility (>20 mg/mL), and the methyl ester allows rapid deprotection. This DL-mixture is more economical than single enantiomers, ideal when stereochemistry is not critical. · 97% purity with NMR, HPLC, and GC documentation. · Suitable for solid-phase and solution-phase peptide coupling. · Readily available for immediate global dispatch.

Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
CAS No. 5714-80-7
Cat. No. B1301855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-mercaptopropanoate hydrochloride
CAS5714-80-7
Synonymscysteine methyl ester
Cytoclair
mecysteine
mecysteine hydrochloride
mecysteine hydrochloride, (DL)-isomer
mecysteine hydrochloride, (L)-isomer
methyl cysteine
Visclai
Molecular FormulaC4H10ClNO2S
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(CS)N.Cl
InChIInChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H
InChIKeyWHOHXJZQBJXAKL-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
Soluble (in ethanol)
>25.7 [ug/mL]

Methyl 2-amino-3-mercaptopropanoate hydrochloride: Technical Baseline


Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7), also known as DL-cysteine methyl ester hydrochloride, is a synthetic cysteine derivative with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol . It exists as the racemic (DL) mixture of the methyl ester hydrochloride salt of cysteine, placing it within a family of chiral and non-chiral cysteine ester analogs that differ critically in stereochemistry, salt form, and ester chain length [1]. The compound appears as a white crystalline powder with a melting range of 175–182 °C and is typically supplied at 97% purity with supporting analytical documentation including NMR, HPLC, and GC . As a protected cysteine derivative, it serves as a versatile intermediate for peptide synthesis, chiral building block preparation, and biochemical investigations involving thiol chemistry, though its selection over single-enantiomer or alternative ester forms requires careful consideration of specific application requirements .

Methyl 2-amino-3-mercaptopropanoate hydrochloride: Substitution Risks


Cysteine derivatives are not functionally interchangeable due to fundamental differences in stereochemistry, salt counterion, and ester protecting group that directly impact reactivity, solubility, and biological compatibility. Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) is the racemic DL-mixture, whereas L-cysteine methyl ester hydrochloride (CAS 18598-63-5) and D-cysteine methyl ester hydrochloride (CAS 70361-61-4) are single enantiomers with distinct pharmacological and biochemical properties . The L-enantiomer is recognized as an approved pharmaceutical agent (mecysteine hydrochloride) with mucolytic and expectorant activity, while the D-enantiomer exhibits growth inhibition of Escherichia coli not observed with the L-form [1]. Furthermore, substitution of the methyl ester with ethyl ester analogs (e.g., CAS 868-59-7) alters lipophilicity, steric bulk, and deprotection kinetics in peptide synthesis workflows . Even the free base form (non-hydrochloride salt) differs substantially in solubility, stability, and handling characteristics, making the hydrochloride salt the preferred form for most synthetic applications requiring aqueous solubility . Procurement decisions must therefore be guided by the specific stereochemical and functional requirements of the intended application rather than generic class membership.

Methyl 2-amino-3-mercaptopropanoate hydrochloride vs. Cysteine Ester Analogs


Stereochemistry: Racemic vs. L-Enantiomer

Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) is the racemic DL-mixture containing equal proportions of D- and L-enantiomers, whereas CAS 18598-63-5 is the single L-enantiomer (mecysteine hydrochloride) approved as a pharmaceutical mucolytic agent . The L-enantiomer has established therapeutic use as an antitussive and expectorant for relieving breathing difficulties caused by mucus [1]. The DL-mixture (CAS 5714-80-7) is not approved for therapeutic use and is restricted to research applications only . This stereochemical distinction creates a binary procurement decision path: the L-enantiomer for drug development and pharmacological studies requiring biological activity, versus the DL-mixture for synthetic chemistry applications where stereochemistry is either irrelevant or intentionally masked by racemic starting material.

Stereochemistry Chiral resolution Pharmaceutical development Mucolytic activity

Antibacterial Activity: D-Enantiomer vs. DL-Mixture

The D-enantiomer of cysteine methyl ester hydrochloride (CAS 70361-61-4) demonstrates specific inhibition of Escherichia coli growth, a property not shared by the L-enantiomer and present only partially in the DL-mixture (CAS 5714-80-7) due to its 50% D-enantiomer content . D-Cysteine itself is a non-physiological isomer that is not involved in protein or glutathione synthesis, making its methyl ester derivative a valuable tool for studying stereospecific antimicrobial mechanisms . The DL-mixture (CAS 5714-80-7) provides a convenient source of the D-enantiomer for synthetic transformations where the L-component does not interfere, or as a starting material for chiral resolution studies .

Antimicrobial research E. coli inhibition D-cysteine derivatives Stereospecific activity

Methyl vs. Ethyl Ester Deprotection Kinetics

Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7, MW 171.65 g/mol) and L-cysteine ethyl ester hydrochloride (CAS 868-59-7, MW 185.67 g/mol) differ by a single methylene unit in the ester protecting group, producing measurable differences in physicochemical properties and reactivity . The methyl ester undergoes hydrolysis more rapidly than the ethyl ester under both acidic and basic conditions due to reduced steric hindrance at the carbonyl carbon, making it the preferred choice when facile deprotection is desired . The ethyl ester provides enhanced lipophilicity (calculated LogP increases by approximately 0.5 units) and greater stability during prolonged storage and synthetic manipulations . This difference directly impacts synthetic strategy: methyl esters are favored for rapid deprotection in solid-phase peptide synthesis, while ethyl esters offer advantages in solution-phase syntheses requiring extended reaction times or harsher conditions .

Peptide synthesis Protecting group strategy Ester hydrolysis Synthetic intermediate

Hydrochloride Salt vs. Free Base Solubility

Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) is the hydrochloride salt form (MW 171.65 g/mol, containing chloride counterion), while the corresponding free base (R-methyl 2-amino-3-mercaptopropanoate, CAS 88806-98-8) has a molecular weight of 135.18 g/mol [1]. The hydrochloride salt exhibits substantially enhanced aqueous solubility (>20 mg/mL in water) compared to the free base, which is sparingly soluble in aqueous media . This solubility differential is critical for applications requiring aqueous reaction conditions, biochemical assays in buffered systems, or any experimental protocol where water solubility is rate-limiting . The hydrochloride salt also provides improved crystalline stability during storage, with a defined melting range of 175–182 °C versus the less well-characterized free base .

Salt selection Aqueous solubility Formulation development Laboratory handling

Commercial Availability and Purity Standards

Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) is commercially available from multiple established chemical suppliers at standard purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC traceable to individual production lots . Typical pricing for research quantities (25 g scale) ranges from approximately £85.00 to $226.00 depending on supplier and quantity, with bulk pricing available for larger-scale procurement . The compound is classified under UNSPSC Code 12352100 and carries GHS07 hazard classification (Irritant) with H302, H315, H319, and H335 hazard statements . This commercial profile enables direct procurement without custom synthesis for most research applications, distinguishing it from less common cysteine derivatives that may require specialized synthesis .

Commercial availability Purity specifications Analytical documentation Procurement logistics

Methyl 2-amino-3-mercaptopropanoate hydrochloride: Optimal Application Scenarios


Peptide Synthesis with Racemic Cysteine Building Blocks

Methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) is optimally suited for solid-phase and solution-phase peptide synthesis when stereochemical outcome is not critical or when the racemic product is the intended target . The hydrochloride salt form ensures aqueous solubility (>20 mg/mL) compatible with standard peptide coupling conditions, while the methyl ester protecting group enables rapid deprotection under mild acidic or basic conditions . This compound is preferred over single-enantiomer cysteine methyl esters when cost-efficiency is prioritized over stereochemical purity, as the DL-mixture is typically more economical than its resolved L- or D-counterparts .

Thiazolidine-4-carboxylate Derivative Synthesis

The free amino and thiol groups of methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) enable efficient condensation with carbonyl compounds to form thiazolidine-4-carboxylate derivatives . This reaction exploits the nucleophilic thiol group for initial attack on the carbonyl carbon, followed by intramolecular cyclization with the adjacent amino group . The racemic nature of the starting material (DL-mixture) yields racemic thiazolidine products, which is acceptable for applications where stereochemistry is not determinative of biological activity or where subsequent chiral resolution is planned . The hydrochloride salt provides the necessary aqueous solubility for reactions conducted in water-containing solvent systems [1].

Chiral Resolution and Asymmetric Synthesis Development

As a racemic mixture, methyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 5714-80-7) serves as an ideal starting material for developing and validating chiral resolution methods, including chromatographic separation, diastereomeric salt formation, and enzymatic resolution protocols . The equal proportion of D- and L-enantiomers provides a balanced substrate for assessing resolution efficiency, with the methyl ester group offering a convenient UV chromophore for HPLC detection and the thiol group enabling selective derivatization for enhanced separation . Successful resolution yields both enantiomers for subsequent stereospecific applications, including D-cysteine methyl ester for antimicrobial studies and L-cysteine methyl ester for pharmaceutical development .

Technical Documentation Hub

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